1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile is a compound that belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .
Synthesis Analysis
The synthesis of this compound involves a new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields . The gram-scale synthesis of the major product was carried out with good yields (up to 80%) . This strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis
The molecular structure of this compound involves a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . The pyrazole is a 5-membered ring consisting of three carbon atoms and two adjacent nitrogen centers .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a new pathway for the preparation of pyrazolo[3,4-b]pyridines, where AC-SO3H was used as a green catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Modeling and Metabolic Insights
The compound shows potential as a MET kinase inhibitor with promising pharmacokinetic properties, making it a candidate for cancer treatment. Detailed studies on absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modeling have been conducted, demonstrating its ability to inhibit tumor growth in preclinical models. The compound exhibited favorable properties like low clearance in some animals, moderate oral bioavailability, high plasma protein binding, and its potential role as a substrate for specific transporters such as MDR1 and BCRP. Pharmacokinetic-pharmacodynamic modeling indicated effective dosages for tumor growth inhibition, suggesting its potential for therapeutic applications (Liederer et al., 2011).
Structural Development for PPARα Activation
The compound is part of a series of 1H-pyrazolo-[3,4-b]pyridine-4-carboxylic acid derivatives, which have been identified as agonists of human peroxisome proliferator-activated receptor alpha (hPPARα). Structural-activity relationship studies revealed that certain structural components, like the steric bulkiness of substituents and the positioning of hydrophobic tails, are crucial for the compound’s hPPARα agonistic activity. This insight is essential for the development of drugs targeting metabolic disorders like hypertriglyceridemia (Miyachi et al., 2019).
Kinase Inhibition and Binding Dynamics
Pyrazolo[3,4-b]pyridine derivatives, including structures similar to 1-Ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile, have been explored extensively for their kinase inhibition properties. The versatility of this scaffold, owing to its ability to interact with kinases in multiple modes, makes it a recurring motif in the design of kinase inhibitors. It primarily binds to the hinge region of the kinase but can also form other critical interactions in the kinase pocket. This ability positions it as a key scaffold in the design of kinase inhibitors and has been the subject of numerous patents and studies (Wenglowsky, 2013).
Wirkmechanismus
Target of Action
Similar pyrazolo[3,4-b]pyridine derivatives have been found to act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones . These targets play crucial roles in various biological processes, including cell growth, inflammation, and hormone regulation .
Mode of Action
It’s known that pyrazolo[3,4-b]pyridine derivatives interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function .
Biochemical Pathways
Similar compounds have been found to influence pathways related to cell growth, inflammation, and hormone regulation . The compound’s interaction with its targets can lead to downstream effects on these pathways .
Result of Action
Based on the known targets of similar compounds, the effects could include changes in cell growth, inflammation, and hormone regulation .
Eigenschaften
IUPAC Name |
1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZJYZFFKZXCDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.